6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic compound that features a trimethoxyphenyl group attached to a tetrahydroindazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Form the Tetrahydroindazole Core: The intermediate is then subjected to a cyclization reaction with hydrazine hydrate and an appropriate ketone to form the tetrahydroindazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the indazole core, potentially converting it to a dihydro or fully reduced form.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro or fully reduced indazole derivatives.
Substitution: Various substituted trimethoxyphenyl derivatives.
Scientific Research Applications
6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biological Research: It is used to investigate the mechanisms of action of trimethoxyphenyl-containing compounds and their interactions with various biological targets.
Pharmacology: The compound’s effects on cellular pathways and its potential as a therapeutic agent are explored in pharmacological studies.
Mechanism of Action
The mechanism of action of 6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin and inhibits microtubule polymerization.
Combretastatin A-4: A synthetic compound with a similar mechanism of action, used as a vascular disrupting agent in cancer therapy.
Podophyllotoxin: Another natural product that targets tubulin and disrupts microtubule dynamics.
Uniqueness
6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific structural features, including the trimethoxyphenyl group and the tetrahydroindazole core. These features contribute to its distinct binding properties and biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-4-12-11(8-17-18-12)13(19)5-9/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
MEJQODSXZCZVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NN3)C(=O)C2 |
Origin of Product |
United States |
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